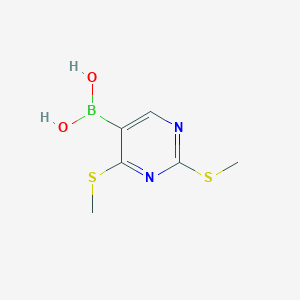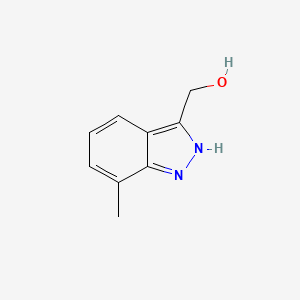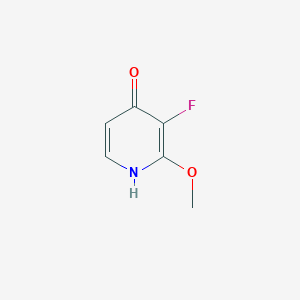
3-氟-4-羟基-2-甲氧基吡啶
描述
3-Fluoro-4-hydroxy-2-methoxypyridine is a fluorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
3-Fluoro-4-hydroxy-2-methoxypyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly for its enhanced stability and activity due to the fluorine atom.
Industry: Utilized in the development of agrochemicals and materials with improved properties.
作用机制
Target of Action
Fluorinated pyridines, which are structurally similar to 3-Fluoro-4-hydroxy-2-methoxypyridine, have been used in the synthesis of various biologically active compounds . The specific targets of these compounds can vary widely depending on their exact structure and the conditions under which they are used.
Mode of Action
The mode of action of fluorinated pyridines can also vary. For example, some fluorinated pyridines have been used in the synthesis of compounds for local radiotherapy of cancer .
生化分析
Biochemical Properties
3-Fluoro-4-hydroxy-2-methoxypyridine plays a significant role in biochemical reactions due to its electron-withdrawing fluorine atom and hydroxyl group. These functional groups influence the compound’s reactivity and interaction with biomolecules. It interacts with enzymes such as p38α mitogen-activated protein kinase, which is involved in cellular signaling pathways . The hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, affecting the enzyme’s activity and stability.
Cellular Effects
3-Fluoro-4-hydroxy-2-methoxypyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of p38α mitogen-activated protein kinase, leading to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β . This modulation of signaling pathways can have downstream effects on gene expression and cellular metabolism, potentially impacting cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of 3-Fluoro-4-hydroxy-2-methoxypyridine involves its binding interactions with biomolecules. The compound can inhibit enzymes by forming stable complexes with their active sites. For example, its interaction with p38α mitogen-activated protein kinase involves hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . This inhibition can result in altered gene expression and reduced production of inflammatory mediators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-hydroxy-2-methoxypyridine can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-hydroxy-2-methoxypyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve desired outcomes without causing harm.
Metabolic Pathways
3-Fluoro-4-hydroxy-2-methoxypyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 3-Fluoro-4-hydroxy-2-methoxypyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its bioavailability and efficacy, making it important to study these aspects for therapeutic applications.
Subcellular Localization
3-Fluoro-4-hydroxy-2-methoxypyridine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
3-Fluoro-4-hydroxy-2-methoxypyridine can be synthesized through several methods. One common approach involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination. The reaction typically uses sodium nitrite (NaNO₂) in the presence of tetrafluoroboric acid (HBF₄) to form the diazonium salt, which is then treated with a fluorinating agent .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale diazotization and fluorination processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent production .
化学反应分析
Types of Reactions
3-Fluoro-4-hydroxy-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized pyridine derivatives .
相似化合物的比较
Similar Compounds
- 3-Hydroxy-2-fluoropyridine
- 4-Fluoro-2-methoxypyridine
- 2-Fluoro-3-hydroxypyridine
Uniqueness
3-Fluoro-4-hydroxy-2-methoxypyridine is unique due to the specific positioning of the fluorine, hydroxyl, and methoxy groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to other fluorinated pyridine derivatives .
属性
IUPAC Name |
3-fluoro-2-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBOOMOMNDATGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)
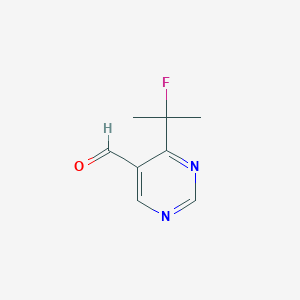
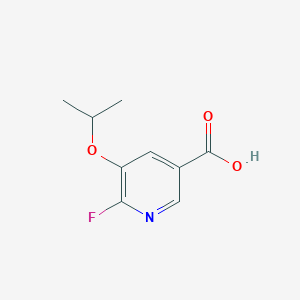
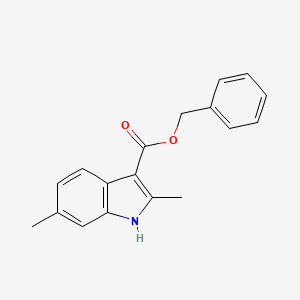

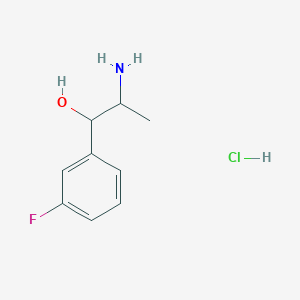

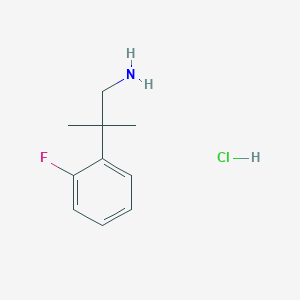
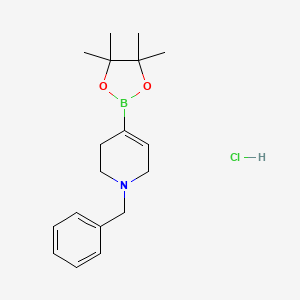
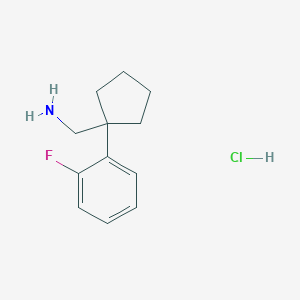
![[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl](/img/structure/B1446448.png)
![1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea](/img/structure/B1446450.png)
